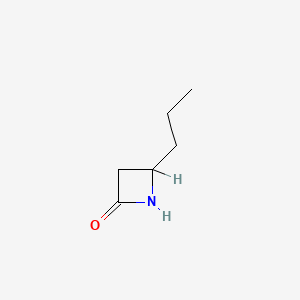

4-Propyl-2-azetidinone

Descripción general

Descripción

4-Propyl-2-azetidinone is a four-membered lactam, also known as a β-lactam. This compound is part of a class of compounds that are crucial in medicinal chemistry due to their biological activities and structural properties. The β-lactam ring is a key feature in many antibiotics, including penicillins and cephalosporins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-2-azetidinone can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a chloroacetyl chloride derivative under basic conditions can yield the desired azetidinone . Another method involves the [2+2] cycloaddition of ketenes to Schiff bases .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to improve yield and reduce costs. This includes avoiding tedious and costly separation steps and using more economical processes for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

4-Propyl-2-azetidinone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the β-lactam ring reacts with nucleophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Biological Activities

1. Antimicrobial Properties

Research indicates that 4-propyl-2-azetidinone exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents. For instance, compounds derived from azetidinone scaffolds have shown promising results against pathogens such as Fusarium oxysporum, highlighting their potential in treating fungal infections .

2. Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as an inhibitor of specific kinases involved in cancer cell signaling pathways. For example, studies have shown that derivatives of azetidinones can exhibit cytotoxic effects against various cancer cell lines, including Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma), with IC50 values indicating potent antiproliferative effects . This suggests that this compound could serve as a lead compound for developing new anticancer drugs.

3. Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound derivatives have been explored for their potential anti-inflammatory and antiviral activities. The versatility of the azetidinone scaffold allows researchers to modify the structure to enhance these biological activities further .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Propyl-2-azetidinone involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death . This mechanism is similar to that of other β-lactam antibiotics.

Comparación Con Compuestos Similares

Similar Compounds

2-Azetidinone: The parent compound without the propyl group.

4-Phenyl-2-azetidinone: A derivative with a phenyl group instead of a propyl group.

Penicillins and Cephalosporins: β-lactam antibiotics with similar structural features.

Uniqueness

4-Propyl-2-azetidinone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group can affect the compound’s lipophilicity and interaction with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to other β-lactams .

Actividad Biológica

4-Propyl-2-azetidinone, a member of the azetidinone family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Overview of Azetidinones

Azetidinones are characterized by a four-membered lactam ring, which is pivotal in various pharmacological activities. The β-lactam structure is a common feature in many antibiotics, including penicillins and cephalosporins, known for their ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) .

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Various synthetic routes have been documented, often emphasizing the importance of reaction conditions and catalysts to achieve optimal yields .

Example Synthetic Route:

- Starting Materials: Propylamine and a suitable carbonyl compound.

- Cyclization Reaction: Conducted under acidic or basic conditions to promote ring formation.

- Purification: Commonly achieved through recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been investigated across several domains:

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The structure-activity relationship suggests that modifications at the propyl group can enhance activity, indicating the importance of hydrophobic interactions in microbial inhibition .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including colorectal and breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| SW48 (Colorectal) | 12.5 |

| MCF7 (Breast) | 15.0 |

The mechanism of action appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by structural modifications. For instance, substituents on the azetidine ring can significantly alter its potency and selectivity:

- Alkyl Chain Length: Increasing the length of the alkyl chain enhances lipophilicity, improving membrane permeability.

- Functional Groups: The introduction of electron-withdrawing groups has been shown to increase antibacterial activity .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study assessing various derivatives of azetidinones, researchers found that compounds with halogen substitutions exhibited superior antimicrobial activity compared to their non-substituted counterparts. This study underscored the importance of functional group positioning for enhancing biological effects .

Case Study 2: Anticancer Properties

A series of experiments conducted on SW48 human colon cancer cells revealed that modifications to the azetidine core could lead to enhanced cytotoxicity. Notably, compounds with bulky aromatic groups showed reduced activity due to steric hindrance .

Propiedades

IUPAC Name |

4-propylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-5-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJCYJIZFCJYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945618 | |

| Record name | 4-Propyl-3,4-dihydroazet-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22937-03-7 | |

| Record name | beta-Caprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022937037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propyl-3,4-dihydroazet-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of using 4-propylazetidin-2-one in the synthesis of furan derivatives?

A1: The research demonstrates that 4-propylazetidin-2-one can be reacted with ketones to form 2-(1-anilinobutyl)but-2-enolides (specifically 12a and 12b in the study). These intermediates are then further transformed into various furan derivatives through reactions with reducing agents like di-isobutylaluminium hydride or organometallic reagents like Grignard reagents []. This highlights the versatility of 4-propylazetidin-2-one as a starting material for creating diverse furan-containing compounds, which hold potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.